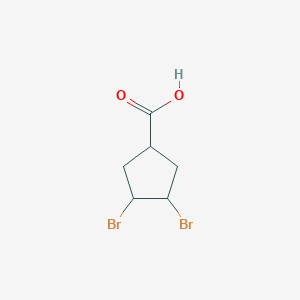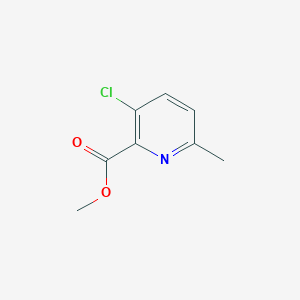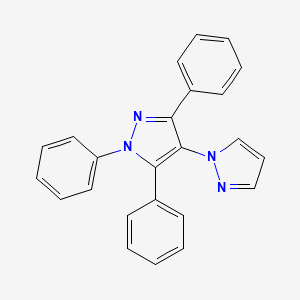
3,4-dibromocyclopentane-1-carboxylic Acid
Vue d'ensemble
Description
3,4-dibromocyclopentane-1-carboxylic Acid is a chemical compound with the molecular formula C6H8Br2O2 . It is a type of cycloalkane, which are molecules that have a ring of carbon atoms . This compound can exist as two different stereoisomers: cis-3,4-dibromocyclopentane-1-carboxylic Acid and trans-3,4-dibromocyclopentane-1-carboxylic Acid .
Molecular Structure Analysis
The molecular structure of this compound involves a five-membered carbon ring (cyclopentane) with two bromine atoms attached at the 3rd and 4th positions and a carboxylic acid group (-COOH) attached at the 1st position . The cis and trans isomers differ in the relative spatial orientation of the two bromine atoms .Applications De Recherche Scientifique
Acidic Properties and Substituent Effects
- The acidity of substituted bicyclooctane-1-carboxylic acids and bicyclopentane-1-carboxylic acids, which are structurally related to 3,4-dibromocyclopentane-1-carboxylic acid, was investigated. It was found that the acidities are influenced by the substituents and their positions, with a significant field effect observed (Wiberg, 2002).
Structural and Conformational Studies
- Research on cyclopentane-1-carboxylic acid derivatives, similar to this compound, reveals insights into their structural and conformational properties. These studies are crucial in understanding the molecular behavior and potential applications of these compounds in various scientific domains (Crisma et al., 1988).
Synthesis and Chemical Reactivity
- Investigations into the synthesis of cyclopentane derivatives, including this compound, highlight the reactivity and potential applications of these compounds in medicinal chemistry and drug design (Thirumoorthi & Adsool, 2016).
- A study on the bromination of cyclohexene-carboxylic acid derivatives provides insights into the stereochemical aspects of reactions involving compounds similar to this compound (Bellucci, Marioni, & Marsili, 1972).
Biological and Pharmacological Applications
- Research on aminocyclopentanecarboxylic acids, structurally related to this compound, explores their potential in biological and pharmacological applications, such as tumor localization and inhibition (Berlinguet, Bégin, & Babineau, 1962).
- The use of 1-aminocyclopentane-1-carboxylic acid in cancer detection was examined, providing insights into the diagnostic potential of related compounds (Hayes et al., 1976).
Propriétés
IUPAC Name |
3,4-dibromocyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O2/c7-4-1-3(6(9)10)2-5(4)8/h3-5H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIZXNHIJAQVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1Br)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3296895.png)
![N-(2-methoxy-5-methylphenyl)-2-{[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B3296902.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3296904.png)
![N-(3,4-dimethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3296911.png)
![N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3296916.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3296924.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3296936.png)
![6-(2-Furyl)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3296941.png)
![2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3296944.png)



![2-[3'-(3,4-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3296991.png)
![2-[3'-(3,5-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3297002.png)